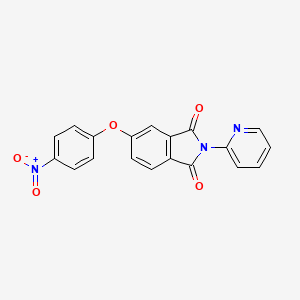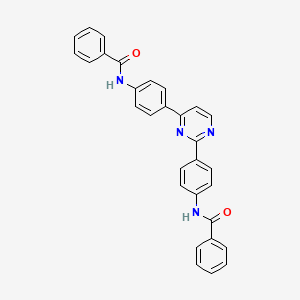
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as NPD, is a chemical compound that has gained significant attention in the field of scientific research. This compound has a unique structure that makes it a potential candidate for various applications, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione varies depending on its application. In the case of cancer treatment, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic proteins. It also inhibits angiogenesis by suppressing the expression of vascular endothelial growth factor (VEGF) and its receptor (VEGFR). In the case of Alzheimer's disease, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of acetylcholinesterase by binding to its active site.
Biochemical and Physiological Effects:
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to have various biochemical and physiological effects. In the case of cancer treatment, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of cancer cells and induce apoptosis without affecting normal cells. It also inhibits angiogenesis, which is essential for the growth and spread of cancer cells. In the case of Alzheimer's disease, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been found to improve cognitive function by inhibiting the degradation of acetylcholine in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research compound. It is easy to synthesize and purify, which makes it readily available for various research applications. It has also shown promising results in various scientific fields, including pharmaceuticals, agrochemicals, and materials science. However, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione also has limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione research. In the pharmaceutical industry, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be further studied for its potential use as an anticancer agent and as a treatment for Alzheimer's disease. In the field of agrochemicals, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be further studied for its potential use as a herbicide. In the field of materials science, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be further studied for its potential use in organic electronics and other applications.
Conclusion:
In conclusion, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione is a unique chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as an anticancer agent, a treatment for Alzheimer's disease, and a herbicide. 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has several advantages as a research compound, including its easy synthesis and purification. However, it also has limitations, including its low solubility in water. There are several future directions for 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione research, including further studies in the pharmaceutical industry, agrochemicals, and materials science.
Aplicaciones Científicas De Investigación
5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
In the field of agrochemicals, 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has shown potential as a herbicide. It has been found to inhibit the growth of weeds by interfering with their photosynthesis process. 5-(4-nitrophenoxy)-2-(2-pyridinyl)-1H-isoindole-1,3(2H)-dione has also been studied for its potential use as a material for organic electronics, as it has shown good electrical conductivity and stability.
Propiedades
IUPAC Name |
5-(4-nitrophenoxy)-2-pyridin-2-ylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11N3O5/c23-18-15-9-8-14(27-13-6-4-12(5-7-13)22(25)26)11-16(15)19(24)21(18)17-3-1-2-10-20-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQHMHBKEBHXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)OC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl]sulfonyl}benzoic acid](/img/structure/B3459526.png)
![3-{[(4-tert-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B3459530.png)
![2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3459541.png)
![10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B3459551.png)
![10-[(4,5-dihydro-1,3-thiazol-2-ylthio)acetyl]-10H-phenothiazine](/img/structure/B3459556.png)
![[2-(2,4-dichlorophenoxy)ethyl][4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B3459561.png)
![4-{[1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B3459576.png)
![N-(2-methoxyphenyl)-2-(4-{[(2-methoxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459581.png)
![N-(2-hydroxyphenyl)-2-(4-{[(2-hydroxyphenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3459587.png)


![ethyl 4-[N-[(4-fluorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-1-piperazinecarboxylate](/img/structure/B3459620.png)
![N~1~-(3,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3459624.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dimethoxyphenyl)-2-nitrobenzenesulfonamide](/img/structure/B3459626.png)